4-Chloro-7-ethylamino-6-nitroquinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9ClN4O2 |
|---|---|
Molecular Weight |
252.66 g/mol |
IUPAC Name |
4-chloro-N-ethyl-6-nitroquinazolin-7-amine |
InChI |
InChI=1S/C10H9ClN4O2/c1-2-12-8-4-7-6(3-9(8)15(16)17)10(11)14-5-13-7/h3-5,12H,2H2,1H3 |
InChI Key |
ZSQBMZQTXQDGMR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C2C(=C1)N=CN=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 Chloro 7 Ethylamino 6 Nitroquinazoline
Reactivity of the C-4 Chlorine
The chlorine atom at the C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic substitution, a characteristic feature that is extensively utilized in the synthesis of a wide array of 4-substituted quinazoline derivatives. This reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine (B1678525) ring, which activates the C-4 position towards nucleophilic attack.
Nucleophilic Displacement Reactions with Various Nitrogenous Nucleophiles
The C-4 chlorine of 4-chloroquinazoline (B184009) derivatives readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nitrogenous nucleophiles. These reactions are fundamental in constructing libraries of compounds with potential biological activities. The reaction typically proceeds by the attack of the nucleophile on the electron-deficient C-4 carbon, followed by the departure of the chloride ion.
Common nitrogenous nucleophiles employed in these reactions include primary and secondary aliphatic and aromatic amines. Electron-rich amines, such as primary aliphatic amines and anilines with electron-donating substituents, generally react with 4-chloroquinazolines under milder conditions to afford 4-aminoquinazoline derivatives in good yields. nih.gov In contrast, reactions involving electron-poor amines may necessitate more forcing conditions, such as higher temperatures or the use of microwave irradiation, to achieve satisfactory yields. nih.gov The choice of solvent and the potential use of a base to neutralize the liberated hydrochloric acid are also critical parameters in these transformations.
Hydrazines are another class of nitrogenous nucleophiles that react with 4-chloroquinazolines. These reactions can lead to the formation of 4-hydrazinoquinazolines, which are versatile intermediates for the synthesis of fused heterocyclic systems. For instance, treatment of 4-chloroquinazolines with hydrazine (B178648) hydrate (B1144303) at elevated temperatures can result in ring transformation products, such as 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org
Synthesis of 4-Aminoquinazoline Derivatives
The synthesis of 4-aminoquinazoline derivatives is a cornerstone of medicinal chemistry, as this structural motif is present in numerous approved drugs. The primary synthetic route to these compounds involves the nucleophilic displacement of the C-4 chlorine of a suitable 4-chloroquinazoline precursor with a desired amine. nih.govnih.govresearchgate.net
The reaction conditions for the synthesis of 4-aminoquinazolines can be tailored based on the reactivity of the amine. Simple refluxing in a suitable solvent such as isopropanol (B130326) is often sufficient for reactive amines. derpharmachemica.com For less reactive amines, the use of a base and/or higher boiling point solvents may be required. Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times. nih.gov
A general synthetic scheme for the preparation of 4-aminoquinazoline derivatives from 4-chloroquinazolines is depicted below:
Scheme 1: General synthesis of 4-aminoquinazoline derivatives.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 4-Chloroquinazoline | Primary/Secondary Amine | Heat, Solvent (e.g., Isopropanol, Ethanol) | 4-Aminoquinazoline |
This interactive table illustrates the general reaction for the synthesis of 4-aminoquinazoline derivatives.
Formation of Carbon-Carbon Bonds at C-4
Beyond the formation of carbon-nitrogen bonds, the C-4 position of 4-chloroquinazolines is also amenable to the formation of carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are invaluable for the synthesis of quinazoline derivatives with extended conjugation and diverse substitution patterns.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-chloroquinazoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki-Miyaura coupling is widely used due to its functional group tolerance and the commercial availability of a vast array of boronic acids. researchgate.netnih.govresearchgate.net
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 4-chloroquinazoline and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govresearchgate.netresearchgate.netwikipedia.org This reaction is instrumental in the synthesis of 4-alkynylquinazolines, which are important precursors for further transformations.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 4-chloroquinazoline with an alkene. wikipedia.orgorganic-chemistry.org This methodology provides access to 4-alkenylquinazolines.
The general conditions for these cross-coupling reactions are summarized in the table below:
| Reaction | Coupling Partner | Catalyst System | Base |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Base (e.g., K₂CO₃, Na₂CO₃) |
| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₄) and Cu(I) salt | Amine base (e.g., Et₃N, DIPEA) |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂) | Base (e.g., Et₃N) |
This interactive table summarizes common palladium-catalyzed cross-coupling reactions for C-C bond formation at the C-4 position of chloroquinazolines.
Transformations of the Nitro Group at C-6
The nitro group at the C-6 position of the quinazoline ring is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule. It also serves as a versatile functional handle for further synthetic manipulations, most notably through reduction to an amino group.
Reductions to Amino, Hydroxylamino, or Azoxy Groups
The reduction of the C-6 nitro group is a key transformation that opens up avenues for the synthesis of various 6-substituted quinazoline derivatives. The most common transformation is the reduction to a primary amine (6-aminoquinazoline). This can be achieved using a variety of reducing agents.
Standard methods for the reduction of aromatic nitro groups to amines are applicable to 6-nitroquinazolines. These include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, and chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). mdpi.com The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule.
While the reduction to the amino group is the most frequently reported transformation, it is, in principle, possible to achieve partial reduction to the corresponding hydroxylamino or azoxy derivatives under carefully controlled conditions. However, specific examples for 6-nitroquinazolines are less commonly documented in the literature.
Role of the Nitro Group in Electron Density Distribution
The nitro group at the C-6 position exerts a powerful electron-withdrawing effect on the quinazoline ring system through both inductive and resonance effects. This has a profound impact on the molecule's reactivity and electronic properties.
The presence of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, it further activates the C-4 position towards nucleophilic aromatic substitution by stabilizing the Meisenheimer intermediate formed during the reaction. The position of the nitro group has been shown to have a significant influence on the outcome of reactions involving the quinazoline scaffold. researchgate.net Quantum chemical calculations on similar nitro-substituted heterocyclic systems have demonstrated a dramatic difference in electron donor-acceptor properties compared to their non-nitrated counterparts, which can be critical for their interactions with biological targets. mdpi.com
Reactivity of the Ethylamino Moiety at C-7
The ethylamino group at the C-7 position, being an electron-donating group, significantly influences the reactivity of the benzene portion of the quinazoline ring. The nitrogen atom of this group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.
The nitrogen atom of the 7-ethylamino group is a potential site for alkylation and acylation reactions. These reactions would involve the nucleophilic attack of the nitrogen on an alkyl halide or an acyl halide/anhydride, respectively.
Alkylation: In the presence of a suitable base, the ethylamino group can be deprotonated to enhance its nucleophilicity, facilitating the displacement of a halide from an alkyl halide to form a secondary amine. The reaction conditions, such as the choice of base, solvent, and temperature, would be crucial in controlling the extent of alkylation and avoiding potential side reactions on the quinazoline core.
Acylation: Acylation of the 7-ethylamino group can be readily achieved using acylating agents like acetyl chloride or acetic anhydride. This reaction typically proceeds under basic conditions or in the presence of a catalyst to activate the acylating agent. The resulting N-acylated product would have a modified electronic effect on the quinazoline ring, as the acetyl group is electron-withdrawing.
| Reaction Type | Reagent Example | Product Type | Potential Conditions |
| N-Alkylation | Ethyl iodide | 7-(N-ethyl-N-ethylamino)-4-chloro-6-nitroquinazoline | Base (e.g., K2CO3), DMF, heat |
| N-Acylation | Acetyl chloride | 7-(N-acetyl-N-ethylamino)-4-chloro-6-nitroquinazoline | Pyridine, CH2Cl2, 0 °C to rt |
This table presents plausible reaction pathways based on general principles of organic chemistry, as direct experimental data for 4-Chloro-7-ethylamino-6-nitroquinazoline is not extensively available.
The ethylamino group can be susceptible to oxidative transformations, although the specific outcomes would depend on the oxidizing agent and reaction conditions. Strong oxidizing agents could potentially lead to the degradation of the side chain or the quinazoline ring itself. Milder oxidation might lead to the formation of a nitroso or nitro derivative, or potentially an imine if the benzylic position of the ethyl group is targeted. Oxidative cyclization is another possibility, where the ethylamino group could react with a neighboring substituent or be involved in the formation of a new ring system, though this would require specific reagents and conditions.
Ring-Opening and Rearrangement Reactions of the Quinazoline Core
The quinazoline ring, particularly with its substitution pattern, can undergo ring-opening and rearrangement reactions under specific conditions. The presence of the electron-withdrawing nitro group can activate the pyrimidine ring towards nucleophilic attack, which could initiate a ring-opening cascade. For instance, strong nucleophiles might attack the C-2 or C-4 position, leading to cleavage of the pyrimidine ring.
Treatment of 4-chloroquinazolines with hydrazine has been shown to result in ring transformation products, yielding 1,2,4-triazoles. rsc.org This suggests that under certain nucleophilic conditions, the quinazoline core of this compound could be susceptible to similar rearrangements.
Chemo- and Regioselective Modifications
The diverse array of functional groups in this compound allows for chemo- and regioselective modifications.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-4 position is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the adjacent nitrogen atom in the pyrimidine ring and the nitro group at C-6. This position is the most likely site for substitution by various nucleophiles such as amines, alkoxides, and thiolates. The ethylamino group at C-7, being electron-donating, would further enhance the reactivity of the C-4 position towards nucleophilic attack. DFT calculations on similar 2,4-dichloroquinazoline (B46505) systems have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com
| Position | Reactivity towards Nucleophiles | Reactivity towards Electrophiles | Controlling Factors |
| C-4 | Highly Activated | - | Electron-withdrawing N1 and N3, and 6-nitro group |
| C-5 | Not Activated | Activated | Ortho to activating 7-ethylamino group, Meta to deactivating 6-nitro group |
| C-8 | Not Activated | Activated | Para to activating 7-ethylamino group, Ortho to deactivating 6-nitro group |
This table provides a predictive analysis of the reactivity at different positions of the this compound ring based on established principles of substituent effects in aromatic systems.
Structure Activity Relationship Sar Studies of 4 Chloro 7 Ethylamino 6 Nitroquinazoline and Its Analogues
Correlating C-4 Substituent Variations with Biological Target Interaction
The substituent at the C-4 position of the quinazoline (B50416) ring plays a pivotal role in the molecule's interaction with its biological targets. In the case of 4-Chloro-7-ethylamino-6-nitroquinazoline, the chloro group at this position is a key feature. SAR studies on related 6-nitro-4-substituted quinazolines have demonstrated that the nature of the substituent at C-4 significantly influences their inhibitory activity against enzymes like the epidermal growth factor receptor (EGFR). nih.gov
The chlorine atom at C-4 acts as a good leaving group, facilitating nucleophilic substitution reactions, which is a common strategy in the synthesis of 4-aminoquinazoline derivatives. However, in the context of direct biological activity, the electronegativity and size of the C-4 substituent are crucial. For instance, in a series of 6-nitroquinazoline (B1619102) derivatives, replacement of the 4-chloro group with various anilino moieties has been explored to enhance biological activity. The rationale behind this modification is that the anilino group can establish additional hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of protein kinases. nih.gov
Studies on 4-anilino-6-aminoquinazoline derivatives have also highlighted the importance of the C-4 substituent in antiviral activity against MERS-CoV. Variations on the phenyl ring of the 4-anilino group, such as the introduction of halide or trifluoromethyl groups, have been shown to modulate the potency of these compounds. researchgate.net This underscores the sensitivity of the biological target to the electronic and steric properties of the substituent at the C-4 position.
Elucidating the Role of the Nitro Group at C-6 on Modulatory Activity
In the context of anticancer activity, the introduction of a nitro group at C-6 has been shown to be beneficial. For instance, a study on 6-nitro-4-substituted quinazolines revealed that these compounds exhibit potent inhibitory activity against EGFR. nih.gov The electron-withdrawing nature of the nitro group can enhance the binding affinity of the quinazoline scaffold to the kinase domain.
Furthermore, research on 4-aminoquinazolines as selective Toll-like receptor 4 (TLR4) ligands has indicated that the nitro group can have specific electrostatic interactions with the receptor. Molecular modeling studies have suggested that the nitro group of certain active compounds can have attractive forces with residues in the human TLR4/MD-2 complex, contributing to the compound's potency. researchgate.net This highlights the dual role of the nitro group in modulating both the electronic landscape of the quinazoline core and participating in direct, favorable interactions with the target protein.
Analyzing the Impact of the Ethylamino Substituent at C-7 on Receptor Binding
The substituent at the C-7 position of the quinazoline ring is crucial for modulating the molecule's solubility, steric profile, and potential for hydrogen bonding. In this compound, the ethylamino group at C-7 is expected to significantly influence its interaction with biological targets.
While specific SAR data for a C-7 ethylamino group in this exact scaffold is limited in the available literature, studies on related 7-substituted 4-aminoquinolines provide valuable insights. Research on antiplasmodial 4-aminoquinolines has demonstrated that the nature of the substituent at the 7-position can impact the compound's activity. For instance, electron-withdrawing groups at this position have been shown to lower the pKa of the quinoline (B57606) ring nitrogen, which can affect the drug's accumulation in the parasite's food vacuole. researchgate.net
Investigations into the Significance of the Quinazoline Ring System Architecture
The quinazoline ring system itself is a fundamental pharmacophore that provides a rigid scaffold for the optimal spatial arrangement of its substituents. This bicyclic aromatic structure is a key component of many approved drugs, particularly in the area of oncology, where it serves as the core of several tyrosine kinase inhibitors. nih.gov
The planarity and aromaticity of the quinazoline ring allow for π-π stacking interactions with aromatic amino acid residues in the binding sites of target proteins. The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds, which are often essential for high-affinity binding. For example, in the context of EGFR inhibition, the N-1 and N-3 atoms of the quinazoline ring are known to form key hydrogen bonds with the hinge region of the kinase domain. nih.gov
The fusion of a benzene (B151609) ring to a pyrimidine (B1678525) ring imparts a unique electronic distribution and structural rigidity that is difficult to replicate with monocyclic systems. This inherent architecture allows for the precise positioning of substituents at the C-4, C-6, and C-7 positions, enabling a multi-pronged interaction with the biological target. The quinazoline scaffold, therefore, is not merely a passive carrier of functional groups but an active participant in the molecular recognition process.
Conformational Analysis and its Implications for SAR
The three-dimensional conformation of this compound and its analogues is a critical factor that dictates their ability to fit into the binding site of a biological target. The relative orientation of the substituents and the flexibility of the side chains can significantly impact the binding affinity and selectivity.
In the case of this compound, the ethylamino group at C-7 introduces a degree of conformational flexibility. The orientation of the ethyl group relative to the quinazoline plane could influence interactions with nearby amino acid residues. Computational docking studies of similar quinazoline derivatives into the active sites of their target proteins are often employed to predict the most favorable binding modes and to rationalize the observed SAR. nih.gov These in silico methods can help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and can guide the design of new analogues with improved activity.
Molecular Interactions and Biological Target Engagement by 4 Chloro 7 Ethylamino 6 Nitroquinazoline Derivatives Mechanistic Focus
Modulation of Receptor Tyrosine Kinase (RTK) Signaling Pathways
The quinazoline (B50416) core is a well-established pharmacophore for the development of receptor tyrosine kinase (RTK) inhibitors. bohrium.com RTKs are crucial in cellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of RTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. ekb.eg Derivatives based on the 4-anilinoquinazoline (B1210976) scaffold have been particularly successful in this regard. bohrium.comresearchgate.net
A primary target for many quinazoline derivatives is the epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. bohrium.comnih.gov Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell growth. mdpi.com Quinazoline-based inhibitors are designed to interfere with the kinase activity of EGFR, thereby blocking downstream signaling cascades. mdpi.com
Research has shown that 4-anilinoquinazoline derivatives can act as potent inhibitors of the EGFR kinase domain. nih.govnih.gov The quinazoline moiety typically occupies the ATP-binding site of the kinase domain. mdpi.com Key interactions often involve hydrogen bonding between the N1 atom of the quinazoline ring and the main chain NH of a methionine residue (Met793) in the hinge region of the EGFR kinase domain. mdpi.com Additionally, a hydrogen bond can form between the N3 atom and a threonine residue (Thr854) via a water molecule. mdpi.com
The substitution pattern on the quinazoline core and the aniline (B41778) ring plays a critical role in determining the potency and selectivity of these inhibitors. For instance, novel series of 4-substituted 6,8-dibromo-2-(4-chlorophenyl)-quinazoline derivatives have demonstrated potent antiproliferative activity and significant inhibition of EGFR tyrosine kinase. nih.gov
Table 1: EGFR-TK Inhibitory Activity of Selected Quinazoline Derivatives
| Compound | Cytotoxic Activity IC50 (µM) | EGFR-TK Inhibitory Percent (%) |
|---|---|---|
| VIIIc | 3.1 | 91.1 |
| VIIIb | 6.3 | 88.4 |
| IX | 12-79 | 85.4 |
| VIIa | 12-79 | 85.4 |
| X | 12-79 | 60.8 |
| VIIb | 12-79 | 60.8 |
| VIc | 12-79 | 60.8 |
| V | 12-79 | 60.8 |
| IV | 12-79 | 60.8 |
| VIa | 12-79 | 60.8 |
| VIb | 12-79 | 60.8 |
| VIIc | 124 | 30.6 |
| VIIIa | 144 | 29.1 |
Data derived from a study on 4-substituted 6,8-dibromo-2-(4-chlorophenyl)-quinazoline derivatives against the MCF-7 human breast carcinoma cell line. nih.gov
While EGFR is a primary target, various quinazoline derivatives have been developed as multi-targeted kinase inhibitors, showing activity against other RTK families, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. amazonaws.com Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR signaling pathway. nih.gov Therefore, dual inhibition of EGFR and VEGFR can offer a synergistic antitumor effect. amazonaws.com
Certain 4-aryloxy-6,7-dimethoxyquinazolines have demonstrated potent inhibitory activity against VEGFR, PDGFR, and c-Kit at nanomolar concentrations. amazonaws.com For example, one such compound exhibited an IC50 of less than 9 nM for VEGFR-1, -2, and -3, PDGFR-β, and c-Kit. amazonaws.com The design of these multi-targeted inhibitors often involves modifying the substituents on the quinazoline scaffold to achieve a broader kinase inhibition profile. rsc.org For instance, a series of 5-anilinoquinazoline-8-nitro derivatives were designed and synthesized to inhibit VEGFR-2 tyrosine kinase. ekb.eg
Table 2: Inhibitory Activity of a 4-aryloxy-6,7-dimethoxyquinazoline Derivative
| Kinase Target | IC50 (nM) |
|---|---|
| VEGFR-1 | < 9 |
| VEGFR-2 | < 9 |
| VEGFR-3 | < 9 |
| PDGFR-β | < 9 |
| c-Kit | < 9 |
Data from a study on 4-aryloxy-6,7-dimethoxyquinazolines. amazonaws.com
The majority of quinazoline-based kinase inhibitors, including first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib, function as ATP-competitive inhibitors. nih.govresearchgate.net They bind to the ATP-binding pocket of the active conformation of the kinase, directly competing with the endogenous ATP substrate. nih.gov This mode of inhibition is often associated with the development of resistance, such as the T790M "gatekeeper" mutation in EGFR, which increases the enzyme's affinity for ATP and reduces the inhibitor's efficacy. nih.gov
To overcome these resistance mechanisms, alternative inhibition strategies have been explored. Allosteric inhibitors represent one such approach. These molecules bind to a site on the kinase that is distinct from the ATP-binding pocket, known as an allosteric site. nih.gov This binding event induces a conformational change in the enzyme that inactivates it. EAI045 is an example of an allosteric EGFR inhibitor that binds to an inactive conformation of the receptor in a pocket adjacent to the ATP site. nih.gov
Second-generation EGFR inhibitors, such as afatinib, are covalent inhibitors. researchgate.net While they also target the ATP-binding site, they form an irreversible covalent bond with a specific cysteine residue (Cys797) in the active site, leading to sustained inhibition. nih.gov However, mutations at this cysteine residue can confer resistance to these covalent inhibitors. nih.gov The development of third-generation inhibitors has focused on overcoming resistance mutations while maintaining a favorable therapeutic window. nih.gov
Antiparasitic Activity against Protozoan Pathogens
Beyond their anticancer properties, quinazoline derivatives have emerged as a promising class of compounds with activity against various protozoan parasites. researchgate.net The quinazoline scaffold has been identified as a privileged structure for the development of agents targeting diseases like leishmaniasis. researchgate.net
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. nih.gov Several studies have demonstrated the in vitro antileishmanial activity of quinazoline derivatives against the promastigote stage of the parasite. researchgate.netnih.gov
In one study, a series of 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones were synthesized and evaluated against a Leishmania donovani strain. All the synthesized compounds displayed significant antileishmanial activities, with IC50 values ranging from 0.0128 to 3.1085 μg/ml, which were more potent than the standard drug miltefosine (B1683995) (IC50 = 3.1911 μg/ml). nih.gov Notably, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone was found to be approximately 250 times more active than miltefosine. nih.gov
Another study on quinazoline-2,4,6-triamine derivatives showed that N6-(ferrocenmethyl)quinazolin-2,4,6-triamine was active against both promastigotes and intracellular amastigotes of Leishmania mexicana, with low cytotoxicity to mammalian cells. researchgate.net
Table 3: Antileishmanial Activity of Selected (E)-2-(substitutedstyryl)-3-aryl-4(3H)-quinazolinones
| Compound | IC50 (µg/ml) |
|---|---|
| 7 ((E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone) | 0.0128 |
| 8 | ~0.1 |
| 11 | ~0.1 |
| 6 | ~0.3 |
| 12 | ~1.6 |
| Miltefosine (Standard) | 3.1911 |
| Amphotericin B deoxycholate (Standard) | 0.0460 |
Data from an in vitro study against Leishmania donovani. nih.gov
The mechanism of action of quinazoline derivatives against Leishmania and other protozoa is believed to involve the inhibition of essential parasitic enzymes that are distinct from their mammalian hosts, offering a therapeutic window. researchgate.net Enzymes involved in nucleic acid metabolism, such as dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase (PTR1), have been identified as potential targets for quinazoline-based inhibitors. researchgate.net
Furthermore, M1 aminopeptidase (B13392206), a metallopeptidase crucial for protein catabolism in Leishmania donovani, has been identified as a validated drug target. nih.gov A study on 8-hydroxy-2-quinoline carbaldehyde derivatives, which share a heterocyclic core with quinazolines, found potent inhibitors of Leishmania donovani M1 aminopeptidase (LdM1AP). nih.gov These inhibitors were shown to compete with the substrate and exhibited a greater affinity for the enzyme. nih.gov Docking studies suggested that these compounds interact primarily through hydrophobic contacts within the substrate-binding pocket of LdM1AP. nih.gov
Enzyme Inhibitory Profiles (e.g., α-amylase, α-glucosidase in in vitro enzymatic assays)
There is no available scientific literature detailing the in vitro enzymatic inhibitory activity of 4-Chloro-7-ethylamino-6-nitroquinazoline against α-amylase or α-glucosidase. While other heterocyclic compounds and some quinazoline derivatives have been investigated as potential inhibitors of these enzymes for the management of diabetes, specific IC50 values and kinetic data for this compound are not reported.
To illustrate the type of data that is currently absent for the specified compound, a hypothetical data table is presented below.
Hypothetical Enzyme Inhibition Data for this compound
| Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|
| α-Amylase | Data Not Available | Data Not Available |
Cellular Mechanism of Action in Relevant In Vitro Models (Excluding Human Clinical Context)
Detailed studies on the cellular mechanism of action of this compound in in vitro models are not present in the reviewed scientific literature. Consequently, there is no specific information regarding its effects on cell proliferation, viability, apoptosis induction, or its influence on downstream signaling pathways.
No studies have been published that evaluate the effects of this compound on the proliferation and viability of specific cell lines. Therefore, data on its potency (e.g., IC50 or GI50 values) across different cancer or other cell lines are unavailable.
A hypothetical representation of the missing data is provided in the table below.
Hypothetical Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
There is no experimental evidence to confirm whether this compound induces apoptosis or modulates the cell cycle in any cell line. Mechanistic studies that would typically involve techniques such as flow cytometry for cell cycle analysis and Annexin V/PI staining for apoptosis detection have not been reported for this specific compound. Therefore, its impact on key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and cell cycle regulators (e.g., cyclins, CDKs) remains unknown.
Investigations into the effects of this compound on specific downstream signaling pathways (e.g., MAPK/ERK, PI3K/Akt) have not been documented. Elucidating these effects is crucial for understanding the complete cellular mechanism of action of a compound, and this information is currently absent for this compound.
Computational Chemistry and Molecular Modeling of 4 Chloro 7 Ethylamino 6 Nitroquinazoline
Quantum Chemical Calculations for Electronic Properties and Spectroscopic Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule like 4-Chloro-7-ethylamino-6-nitroquinazoline. imist.marsc.org These methods can provide insights into the molecule's electronic structure, reactivity, and spectroscopic characteristics.
By solving the Schrödinger equation for the molecule, it is possible to determine various electronic properties. frontiersin.org For this compound, this would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. frontiersin.org A smaller gap generally suggests higher reactivity.
Furthermore, the distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. frontiersin.org This map would highlight the electrophilic and nucleophilic regions of this compound. The nitro group, being strongly electron-withdrawing, would likely create a region of positive electrostatic potential, while the ethylamino group and the nitrogen atoms in the quinazoline (B50416) ring would be expected to be regions of negative potential. This information is invaluable for predicting how the molecule might interact with biological targets.
Quantum chemical calculations are also employed to predict spectroscopic properties, such as vibrational frequencies (FT-IR and Raman) and electronic transitions (UV-Vis). mdpi.com By calculating the vibrational modes of this compound, a theoretical infrared spectrum can be generated. Comparing this with an experimental spectrum would allow for the detailed assignment of vibrational bands to specific functional groups within the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing insights into the electronic transitions responsible for its color and photophysical properties. rsc.org
Table 1: Example of Calculated Quantum Chemical Properties for a Quinazoline Derivative
| Property | Calculated Value | Method |
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -2.5 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 3.7 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 4.5 D | DFT/B3LYP/6-31G |
This table presents hypothetical data for a related quinazoline derivative to illustrate the output of quantum chemical calculations.
Molecular Docking Simulations for Ligand-Protein Binding Mode Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. nih.govnih.gov For this compound, this method would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity. The process involves generating a multitude of possible binding poses of the ligand within the active site of a protein and scoring these poses based on their steric and electrostatic complementarity. nih.gov
A crucial first step would be the identification of potential protein targets. Given that many quinazoline derivatives are known to be kinase inhibitors, a logical starting point would be to dock this compound into the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.govacs.org The docking results would provide a binding score, which is an estimate of the binding affinity, and a predicted binding pose.
The analysis of the predicted binding pose is critical for elucidating the ligand-protein interactions. For instance, docking simulations might reveal that the nitrogen atoms of the quinazoline ring of this compound form hydrogen bonds with key amino acid residues in the hinge region of a kinase, a common binding motif for quinazoline-based inhibitors. acs.orgkemdikbud.go.id The ethylamino and nitro groups would also be examined for their potential to form hydrogen bonds or other favorable interactions. The chlorine atom at the 4-position could engage in hydrophobic interactions within the binding pocket. nih.gov
Table 2: Example of Molecular Docking Results for a Quinazoline Inhibitor with EGFR
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Met793, Leu718, Cys797 |
| Types of Interactions | Hydrogen bond, Hydrophobic |
This table provides example data for a known quinazoline-based EGFR inhibitor to demonstrate typical docking simulation outputs.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time. abap.co.innih.gov An MD simulation of this compound in complex with a protein target, obtained from molecular docking, would provide a more realistic representation of the binding event.
The simulation would be initiated with the docked complex solvated in a water box with appropriate ions to mimic physiological conditions. nih.gov Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of all atoms in the system is calculated. Analysis of this trajectory can reveal important information about the stability of the protein-ligand complex. Root Mean Square Deviation (RMSD) of the ligand and protein backbone would be monitored to assess the stability of the complex. researchgate.net A stable complex would exhibit minimal fluctuations in RMSD over time.
MD simulations also allow for a detailed analysis of the intermolecular interactions between this compound and its target protein. The persistence of hydrogen bonds and other key interactions observed in the initial docked pose can be evaluated throughout the simulation. kemdikbud.go.id Furthermore, Root Mean Square Fluctuation (RMSF) analysis of the protein residues can identify regions of the protein that become more or less flexible upon ligand binding. researchgate.net This can provide insights into the allosteric effects of ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of related quinazoline derivatives to develop such a model.
The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). nih.gov For a series of nitroquinazoline derivatives, descriptors that capture the electronic influence of the nitro group and the steric and electronic properties of the substituent at the 7-position would be particularly relevant.
Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov The predictive power of the resulting QSAR model is then validated using internal and external validation techniques. nih.gov A robust QSAR model can be used to predict the biological activity of new, unsynthesized quinazoline analogues, thereby guiding the design of more potent compounds. nih.gov The model could reveal, for example, whether electron-withdrawing or electron-donating groups at the 7-position are favorable for activity.
Table 3: Example of a QSAR Equation for a Series of Quinazoline Derivatives
pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (SaaOE-Index) + 3.2
This is a hypothetical QSAR equation illustrating the relationship between biological activity (pIC50) and molecular descriptors.
Virtual Screening and De Novo Design of Novel Quinazoline Analogues
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov If a biological target for this compound is identified, virtual screening could be employed to discover other quinazoline analogues with potentially improved activity. frontiersin.org This can be done through either ligand-based or structure-based approaches. In a ligand-based approach, the structure of this compound would be used as a template to search for structurally similar compounds. frontiersin.org In a structure-based approach, a library of compounds would be docked into the active site of the target protein, and the top-scoring compounds would be selected for further investigation. acs.org
De novo design, on the other hand, is a computational method for designing novel molecules from scratch. nih.gov Based on the binding mode of this compound in its target protein, de novo design algorithms can suggest modifications to the molecule that would enhance its binding affinity. For example, the software might suggest replacing the ethylamino group with a different substituent that can form an additional hydrogen bond with a nearby amino acid residue. This approach can lead to the design of novel quinazoline analogues with optimized interactions with the target protein.
Advanced Analytical Methodologies for Characterization in Research
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. This technique is crucial for confirming that the synthesized compound has the correct molecular formula.
For 4-Chloro-7-ethylamino-6-nitroquinazoline, the theoretical exact mass can be calculated based on its molecular formula, C₁₀H₉ClN₄O₂. By comparing this theoretical mass with the experimentally determined value from an HRMS instrument (typically a Time-of-Flight or Orbitrap mass analyzer), researchers can confirm the elemental composition with a high degree of confidence, usually within a few parts per million (ppm).
Table 1: Theoretical Exact Mass of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₄O₂ |
| Theoretical Exact Mass | 252.0414 g/mol |
Note: This table represents the calculated theoretical value.
In practice, a small sample of the compound would be ionized, commonly using electrospray ionization (ESI), and the resulting ions are guided into the mass analyzer. The instrument would then generate a spectrum with a peak corresponding to the protonated molecule [M+H]⁺. The high resolution of the instrument allows for the differentiation of ions with very similar nominal masses, thereby providing strong evidence for the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment of each atom in the molecule can be determined, providing information about the connectivity and spatial arrangement of atoms.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinazoline (B50416) ring, the protons of the ethylamino group, and the amine proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule.
Due to the lack of specific published NMR data for this compound, the following table presents typical chemical shift ranges for protons in similar quinazoline derivatives to illustrate the expected values.
Table 2: Representative ¹H NMR Chemical Shifts for Substituted Quinazolines
| Proton Type | Expected Chemical Shift (δ, ppm) |
| Aromatic CH (quinazoline ring) | 7.5 - 9.0 |
| -NH- (amine) | 5.0 - 8.0 (often broad) |
| -CH₂- (ethyl group) | 3.0 - 4.0 (quartet) |
| -CH₃ (ethyl group) | 1.0 - 1.5 (triplet) |
Note: These are generalized ranges and can vary based on the specific substitution pattern and solvent.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are essential techniques for assessing the purity of a compound and for monitoring the progress of a chemical reaction. These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
To assess the purity of a sample of this compound, a solution of the compound would be injected into the HPLC or UPLC system. A suitable column, typically a reversed-phase C18 column, and a mobile phase, often a mixture of acetonitrile (B52724) and water with a small amount of an acid like formic acid, would be used. The compound would travel through the column at a specific rate, resulting in a characteristic retention time. A pure sample will ideally show a single sharp peak in the chromatogram. The presence of other peaks would indicate impurities. By integrating the area under each peak, the relative purity of the sample can be quantified.
Table 3: Typical HPLC/UPLC Conditions for Analysis of Quinazoline Derivatives
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 5% to 95% B over 5-10 min |
| Flow Rate | 0.2 - 0.5 mL/min |
| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |
| Retention Time | Dependent on the specific compound and conditions |
These techniques are also invaluable for monitoring the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC or UPLC, chemists can track the consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum shows the absorption of IR radiation as a function of frequency (or wavenumber, cm⁻¹), with different functional groups giving rise to characteristic absorption bands.
For this compound, the IR spectrum would be expected to show characteristic peaks for the N-H bond of the amino group, the C=N and C=C bonds of the quinazoline ring, and the N-O bonds of the nitro group.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. The UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores (light-absorbing groups) in the molecule. The quinazoline ring system in this compound is a strong chromophore and would be expected to exhibit characteristic absorption bands in the UV region.
Table 4: Expected IR Absorption Bands and UV-Vis Maxima for this compound
| Technique | Functional Group/Transition | Expected Absorption Range |
| IR Spectroscopy | N-H stretch (amine) | 3300 - 3500 cm⁻¹ |
| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ | |
| C=N, C=C stretch (aromatic) | 1500 - 1650 cm⁻¹ | |
| N-O stretch (nitro) | 1500 - 1560 cm⁻¹ and 1345 - 1385 cm⁻¹ | |
| UV-Vis Spectroscopy | π → π* transitions | ~250 - 350 nm |
Note: These are approximate ranges and can be influenced by the molecular environment and solvent.
X-Ray Crystallography for Solid-State Structure Determination and Conformational Analysis
To perform this analysis on this compound, a high-quality single crystal would need to be grown. The crystal would then be mounted on a diffractometer, and the diffraction data collected. The data is then processed to generate an electron density map, from which the positions of the atoms can be determined.
While a crystal structure for the exact target compound is not available, the following table provides crystallographic data for a related quinazolinone derivative, 6-nitroquinazolin-4(3H)-one, to illustrate the type of information obtained from an X-ray diffraction study. nih.gov
Table 5: Representative Crystallographic Data for a Quinazoline Derivative (6-nitroquinazolin-4(3H)-one)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.845 (1) |
| b (Å) | 13.987 (4) |
| c (Å) | 13.629 (4) |
| β (°) | 96.06 (1) |
| Volume (ų) | 729.1 (3) |
| Z | 4 |
Source: Data for 6-nitroquinazolin-4(3H)-one. nih.gov
The resulting crystal structure would provide unambiguous confirmation of the connectivity of the atoms in this compound and would also reveal details about its solid-state packing and intermolecular interactions, such as hydrogen bonding.
Microcalorimetry and Biophysical Methods for Quantitative Ligand-Target Binding Kinetics
In the context of drug discovery and chemical biology, it is often crucial to understand how a compound interacts with its biological target, such as a protein or nucleic acid. Microcalorimetry, particularly Isothermal Titration Calorimetry (ITC), is a powerful biophysical technique for the quantitative analysis of these binding interactions. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS).
If this compound were being investigated as a potential inhibitor of a specific enzyme, for example, a kinase, ITC could be used to characterize its binding to the target protein. In a typical ITC experiment, a solution of the compound is titrated into a solution of the protein, and the heat changes are measured after each injection.
While specific binding data for this compound is not available, the following table presents hypothetical thermodynamic data for the binding of a generic quinazoline-based kinase inhibitor to its target, illustrating the type of information that can be obtained from an ITC experiment.
Table 6: Representative Thermodynamic Data for a Quinazoline-Kinase Interaction
| Parameter | Value |
| Binding Affinity (K_d) | 100 nM |
| Stoichiometry (n) | 1:1 |
| Enthalpy Change (ΔH) | -10 kcal/mol |
| Entropy Change (TΔS) | -2 kcal/mol |
| Gibbs Free Energy Change (ΔG) | -8 kcal/mol |
Note: This data is illustrative and not specific to the target compound.
Other biophysical techniques, such as Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP), can also be used to study ligand-target interactions and provide complementary kinetic data (association and dissociation rate constants).
Future Research Directions and Translational Perspectives in Chemical Research Non Clinical
Exploration of New Synthetic Pathways for Enhanced Scalability and Sustainability
The development of robust and efficient synthetic routes is paramount for the successful translation of a chemical compound from laboratory-scale synthesis to large-scale production. Future research in this area for 4-Chloro-7-ethylamino-6-nitroquinazoline should prioritize scalability and sustainability.
Future Sustainable Methodologies: To address these limitations, researchers are increasingly turning to green chemistry principles. nih.govnih.govmdpi.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions. Key areas for exploration include:
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. The implementation of flow reactors for the nitration and chlorination steps in the synthesis of this compound could lead to higher yields and purity while minimizing waste.
Catalytic Methods: The use of reusable solid acid catalysts or metal-based nanocatalysts could replace hazardous reagents traditionally used in quinazoline (B50416) synthesis. nih.govresearchgate.netresearchgate.net For example, magnetically recyclable nanocatalysts have shown promise in the synthesis of quinazoline derivatives, offering easy separation and reuse.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds like quinazolines. nih.govmdpi.com
The table below outlines potential sustainable synthetic strategies that could be explored for the synthesis of this compound.
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability, higher purity. | Initial setup cost, optimization of flow parameters. |
| Heterogeneous Catalysis | Catalyst reusability, reduced waste, milder reaction conditions. | Catalyst deactivation, substrate scope. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved energy efficiency. | Scale-up limitations, potential for localized overheating. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate specificity. |
Discovery of Novel Biological Targets through Phenotypic and Target-Based Screening
Identifying the biological targets of a compound is a critical step in understanding its mechanism of action and therapeutic potential. For this compound, both phenotypic and target-based screening approaches can be employed to uncover novel biological activities.
Phenotypic Screening: This approach involves testing the compound in cell-based or whole-organism assays to identify its effect on a particular phenotype, without prior knowledge of the molecular target. High-throughput phenotypic screening can rapidly assess the activity of this compound against a wide range of disease models. For instance, screening against a panel of cancer cell lines could reveal selective cytotoxicity towards specific cancer types. acs.org
Target-Based Screening: This method involves testing the compound against a specific, known biological target, such as an enzyme or a receptor. Given that many quinazoline derivatives are known to be kinase inhibitors, a primary focus for this compound would be to screen it against a panel of protein kinases. mdpi.comnih.gov Several FDA-approved anticancer drugs with a quinazoline core, such as gefitinib (B1684475) and erlotinib, function as tyrosine kinase inhibitors. researchgate.net
The following table summarizes the potential biological targets for this compound based on the known activities of similar compounds.
| Target Class | Specific Examples | Rationale |
| Protein Kinases | EGFR, VEGFR, HER2, ALK | Many quinazoline derivatives are potent kinase inhibitors involved in cancer. mdpi.commdpi.com |
| Dihydrofolate Reductase (DHFR) | - | Some quinazolines act as DHFR inhibitors, a target in cancer and infectious diseases. nih.gov |
| Tubulin | - | Certain quinazoline derivatives have been shown to inhibit tubulin polymerization, a mechanism for anticancer agents. nih.gov |
| Phosphoinositide 3-kinases (PI3Ks) | - | PI3Ks are key enzymes in cell signaling pathways often dysregulated in cancer. |
Rational Design of Prodrugs and Targeted Delivery Systems (Chemical Design)
To enhance the therapeutic potential and overcome potential limitations such as poor solubility or off-target toxicity, the rational design of prodrugs and targeted delivery systems for this compound is a promising avenue of research.
Prodrug Design: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. For this compound, a prodrug strategy could be employed to improve its pharmacokinetic properties. For example, modifying the ethylamino group with a cleavable promoiety could enhance its water solubility and oral bioavailability.
Targeted Delivery Systems: Targeted delivery systems aim to concentrate the therapeutic agent at the site of action, thereby increasing efficacy and reducing systemic side effects.
Antibody-Drug Conjugates (ADCs): In this approach, the cytotoxic payload (in this case, a derivative of this compound) is attached to a monoclonal antibody that specifically targets a tumor-associated antigen. nih.govnih.govdrugtargetreview.com This ensures that the drug is delivered directly to the cancer cells.
Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and circulation time in the body. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to direct them to specific tissues or cells.
The table below details potential strategies for the targeted delivery of this compound.
| Delivery System | Mechanism of Action | Potential Advantages |
| Antibody-Drug Conjugates (ADCs) | Antibody-mediated delivery to specific cell surface antigens. nih.govnih.gov | High target specificity, reduced systemic toxicity. |
| Liposomes | Encapsulation within a lipid bilayer for improved solubility and stability. | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. |
| Polymeric Nanoparticles | Entrapment within a polymer matrix for controlled release. | Tunable drug release profiles, potential for surface modification. |
| Magnetic Nanoparticles | Can be guided to the target site using an external magnetic field. | Enhanced targeting efficiency. |
Development of this compound Analogues as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. Analogues of this compound can be designed and synthesized to serve as valuable tools for chemical biology research.
By incorporating specific functional groups, these analogues can be used for:
Target Identification and Validation: Photoaffinity labeling probes, which contain a photoreactive group, can be used to covalently label the biological targets of this compound upon UV irradiation, facilitating their identification.
Fluorescent Imaging: Attaching a fluorescent dye to the quinazoline scaffold can create fluorescent probes for visualizing the subcellular localization of the compound and its targets within living cells.
Affinity Chromatography: Immobilizing an analogue of this compound onto a solid support can be used to create an affinity matrix for purifying its binding proteins from complex biological samples.
Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. These computational tools can be applied to accelerate the development of new drugs based on the this compound scaffold.
Applications of AI and ML:
Predictive Modeling: ML models can be trained on existing data for quinazoline derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of new, virtual compounds. This allows for the in silico screening of large chemical libraries to identify promising candidates for synthesis and testing.
De Novo Drug Design: Generative AI models can design novel quinazoline derivatives with desired properties from scratch. These models can explore a vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches.
Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient and scalable synthetic routes for novel this compound analogues.
The integration of these computational methods can significantly reduce the time and cost associated with the discovery and development of new therapeutic agents derived from the this compound core structure.
Q & A
Q. What are the common synthetic routes for 4-Chloro-7-ethylamino-6-nitroquinazoline, and what intermediates are critical for structural validation?
A typical synthesis involves multi-step reactions starting from substituted quinazoline precursors. For example, nitration and chloro-substitution steps are pivotal. Key intermediates include 7-ethylamino-6-nitroquinazoline derivatives, which are validated via NMR and LC-MS to confirm regiochemistry. Reaction conditions (e.g., dichloromethane with oxalyl chloride and DMF for chlorination) significantly influence yield and purity .
Q. Which purification methods are recommended for isolating this compound from reaction mixtures?
Column chromatography (ethyl acetate/hexane, 4:6 v/v) is effective for separating nitro-substituted quinazolines. Recrystallization using DCM/hexane mixtures can further enhance purity. Monitor fractions via TLC (Rf ~0.4 in ethyl acetate) to isolate the target compound .
Q. What analytical techniques are essential for characterizing this compound?
- NMR (¹H/¹³C): Assigns proton environments (e.g., ethylamino protons at δ 1.2–1.4 ppm) and nitro group effects on aromatic protons.
- HPLC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 296.6) and purity (>95%).
- X-ray crystallography : Resolves regiochemical ambiguities in nitro and chloro positioning .
Advanced Research Questions
Q. How can researchers address contradictions in reported solubility data for this compound?
Discrepancies in DMSO vs. DCM solubility (e.g., 25 mg/mL vs. 50 mg/mL) may arise from polymorphic forms or residual solvents. Validate via:
Q. What strategies improve regioselectivity during nitration of chloro-substituted quinazolines?
Regioselectivity is controlled by electron-donating groups (e.g., ethylamino) and steric hindrance. Use HNO₃/H₂SO₄ at 0–5°C to favor nitration at the 6-position. Computational modeling (DFT) predicts electrophilic attack sites, validated by NOESY for spatial arrangement .
Q. How does the ethylamino substituent influence the compound’s biological activity?
The ethylamino group enhances hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR/HER2). SAR studies show that bulkier alkyl groups reduce solubility but increase target affinity. Replace with cyclopropylamine for improved pharmacokinetics .
Q. What mechanistic insights explain the reactivity of the nitro group in downstream modifications?
The nitro group undergoes reduction (e.g., H₂/Pd-C) to an amine, enabling cross-coupling (e.g., Suzuki reactions). Its electron-withdrawing nature stabilizes intermediates during nucleophilic aromatic substitution (e.g., displacement of chloro with piperazine) .
Q. How can reaction conditions be optimized to minimize byproducts during chloro-substitution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
